molecular formula C24H19N3O6 B10917490 ethyl 4-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate

ethyl 4-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate

Cat. No.: B10917490
M. Wt: 445.4 g/mol
InChI Key: NTCUMTRFKCTULR-GHRIWEEISA-N
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Description

ETHYL 4-({(E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a cyano group, a nitrophenyl group, and a furan ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of ETHYL 4-({(E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Formation of the cyano group: This can be introduced through nucleophilic substitution reactions using cyanide salts.

    Coupling reactions: The final step involves coupling the furan ring with the benzoate moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL 4-({(E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives, depending on the nucleophile used.

    Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-({(E)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.

  • Biological Research

Properties

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C24H19N3O6/c1-3-32-24(29)16-4-6-18(7-5-16)26-23(28)17(14-25)13-20-9-11-22(33-20)21-10-8-19(27(30)31)12-15(21)2/h4-13H,3H2,1-2H3,(H,26,28)/b17-13+

InChI Key

NTCUMTRFKCTULR-GHRIWEEISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)C#N

Origin of Product

United States

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